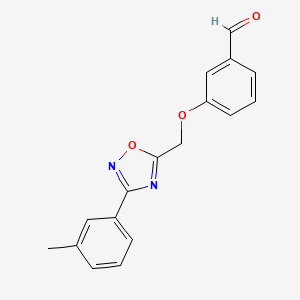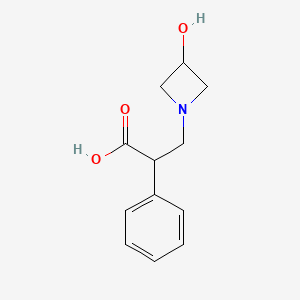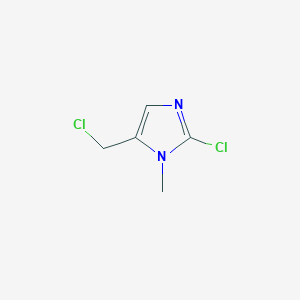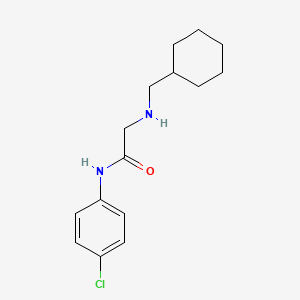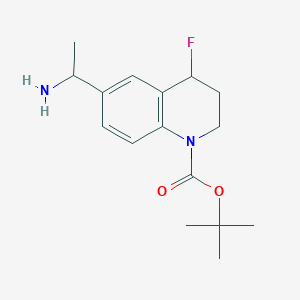
tert-Butyl 6-(1-aminoethyl)-4-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-(1-aminoethyl)-4-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a tert-butyl group, an aminoethyl group, and a fluorine atom attached to the quinoline ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(1-aminoethyl)-4-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Aminoethyl Substitution: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine and a suitable leaving group.
tert-Butyl Protection: The tert-butyl group can be introduced through the reaction of the quinoline derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(1-aminoethyl)-4-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 6-(1-aminoethyl)-4-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a fluorescent probe due to the presence of the fluorine atom. It can be used to label biomolecules and track their interactions in biological systems.
Medicine
In medicine, this compound is investigated for its potential as a therapeutic agent. Its quinoline core is a common motif in many drugs, and modifications to its structure can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity makes it a valuable starting material for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(1-aminoethyl)-4-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the aminoethyl group can facilitate interactions with biological membranes, improving the compound’s bioavailability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-(1-aminoethyl)-4-chloro-3,4-dihydroquinoline-1(2H)-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl 6-(1-aminoethyl)-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate: Similar structure but with a methyl group instead of fluorine.
tert-Butyl 6-(1-aminoethyl)-4-nitro-3,4-dihydroquinoline-1(2H)-carboxylate: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in tert-Butyl 6-(1-aminoethyl)-4-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate imparts unique properties to the compound, such as increased lipophilicity and enhanced binding affinity to biological targets
Properties
Molecular Formula |
C16H23FN2O2 |
|---|---|
Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl 6-(1-aminoethyl)-4-fluoro-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-10(18)11-5-6-14-12(9-11)13(17)7-8-19(14)15(20)21-16(2,3)4/h5-6,9-10,13H,7-8,18H2,1-4H3 |
InChI Key |
HDJPPCGBYNTOIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(CCC2F)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



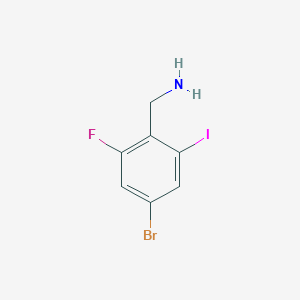
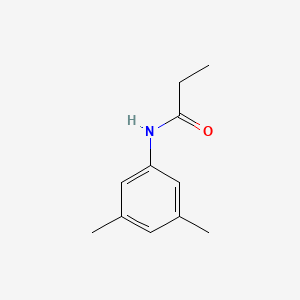
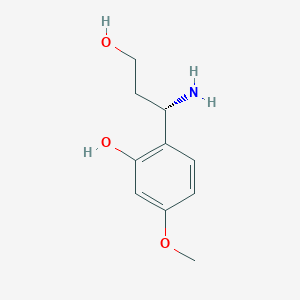
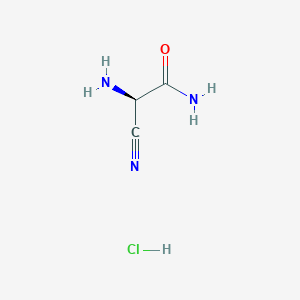

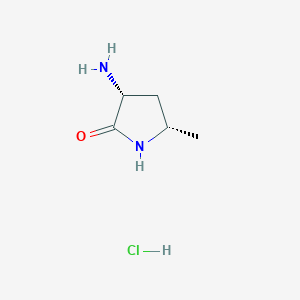

![1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12985804.png)
![Rel-5-benzyl 1-(tert-butyl) (2S,3aR,7aS)-2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12985817.png)
